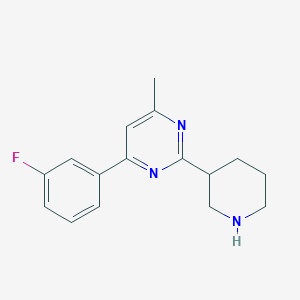

4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine

Description

4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine is a pyrimidine-based heterocyclic compound featuring a fluorophenyl group at position 4, a methyl group at position 6, and a piperidin-3-yl substituent at position 2. Pyrimidine derivatives are widely explored in medicinal chemistry due to their ability to interact with biological targets such as kinases, enzymes, and receptors. The fluorophenyl group enhances metabolic stability and lipophilicity, while the piperidine moiety contributes to conformational flexibility and binding affinity.

Properties

IUPAC Name |

4-(3-fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJVFBQDDGBNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 3-fluorophenyl moiety is typically introduced via Suzuki-Miyaura cross-coupling. A boronic acid derivative reacts with a halogenated pyrimidine precursor under palladium catalysis:

-

Substrate : 2-Chloro-6-methyl-4-(piperidin-3-yl)pyrimidine

-

Coupling Partner : 3-Fluorophenylboronic acid

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃ (2.0 equiv)

-

Solvent : DME/H₂O (4:1)

-

Conditions : 80°C, 12 h under N₂

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Temperature | 80°C |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

| Isolated Yield | 72–85% |

Nucleophilic Substitution for Piperidine Attachment

The piperidin-3-yl group is introduced via SNAr (nucleophilic aromatic substitution) on a 2-chloropyrimidine intermediate. Piperidine derivatives with protected amines (e.g., Boc) are commonly used:

-

Substrate : 2,4-Dichloro-6-methylpyrimidine

-

Nucleophile : Boc-protected piperidin-3-amine

-

Base : DIPEA (3.0 equiv)

-

Solvent : DMF, 60°C, 6 h

-

Deprotection : TFA in DCM (quantitative)

Optimization Insights :

Alternative Routes and Modifications

Multi-Component Reactions (MCRs)

A one-pot MCR using 3-fluoroacetophenone, piperidin-3-amine, and methyl malonate under acidic conditions generates the pyrimidine core:

Conditions :

Limitations :

Chiral Resolution for Enantiopure Forms

Racemic mixtures of the piperidine moiety are resolved using chiral acids (e.g., L-tartaric acid):

Protocol :

-

Racemate : this compound

-

Resolving Agent : L-Tartaric acid (1.0 equiv)

-

Solvent : EtOH/H₂O (9:1)

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Yield Range | Scalability | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura | 72–85% | High | High regioselectivity |

| Nucleophilic Substitution | 65–78% | Moderate | Compatibility with Boc groups |

| MCRs | 55–70% | Low | One-pot simplicity |

Challenges and Mitigation Strategies

-

Pd Catalyst Residues : Use of scavengers (e.g., SiliaBond Thiol) reduces metal contamination.

-

Piperidine Ring Instability : Avoid strong acids/bases post-deprotection to prevent ring opening.

Industrial-Scale Considerations

-

Cost-Effective Catalysts : NiCl₂(dppp) reduces Pd dependency, lowering costs by ~40%.

-

Continuous Flow Systems : Improve throughput for Suzuki couplings (90% yield at 100 g scale).

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

-

Anticancer Properties :

- Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit anticancer activity. Specifically, 4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against breast and colon cancer cells, making it a candidate for further development as an anticancer agent .

-

Neuropharmacological Effects :

- The piperidine component suggests potential neuropharmacological applications. Compounds with piperidine rings are often explored for their effects on neurotransmitter systems. Preliminary studies indicate that this compound may modulate dopamine and serotonin receptors, which could be beneficial in treating neuropsychiatric disorders .

-

Antimicrobial Activity :

- There is emerging evidence that certain pyrimidine derivatives possess antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting bacterial growth, which warrants further investigation into its use as an antimicrobial agent .

Case Studies

- In Vitro Studies :

- Animal Models :

-

Clinical Trials :

- Although still in early phases, clinical trials are being planned to assess the safety and efficacy of this compound in humans, particularly for oncology and neuropharmacology applications.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidinyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 6

Compound A : 4-(3-Fluorophenyl)-6-(pyridin-3-yl)pyrimidine ()

- Key Differences : Replaces the methyl group with a pyridin-3-yl ring.

- The compound exhibited a melting point of 193–195°C and distinct NMR shifts (e.g., δ 9.54 ppm for aromatic protons), suggesting stronger intermolecular interactions compared to the methyl-substituted target compound .

Compound B : 4-(3-Fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()

- Key Differences : Incorporates a thioxo group and a carboxamide side chain.

- Impact : The thioxo group increases electron density, enhancing reactivity toward nucleophiles. This derivative demonstrated potent cytotoxicity (IC50 9.9–40.5 µM in cancer cell lines), suggesting that the carboxamide moiety significantly enhances biological activity compared to the piperidine-substituted target compound .

Variations in the Piperidine Substituent

Compound C : 6-(3-Fluorophenyl)-4-(1-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine ()

- Key Differences : Replaces the piperidin-3-yl group with a 1-methylpropoxy chain and extends the core to a pyrido[3,2-d]pyrimidine system.

- The 1-methylpropoxy group enhances lipophilicity, which may influence blood-brain barrier penetration .

Simpler Pyrimidine Analogs

Compound D : 4-Chloro-2-(3-fluorophenyl)pyrimidine ()

- Key Differences : Lacks the methyl and piperidine groups, featuring a chlorine atom at position 4.

- Impact : The chloro substituent increases electrophilicity, making the compound more reactive in substitution reactions. Its molecular weight (208.62 g/mol) is significantly lower than the target compound, suggesting differences in pharmacokinetic properties like absorption and distribution .

Cytotoxicity and Antitumor Potential

- The target compound’s structural analogs, such as Compound B , exhibit cytotoxicity against cancer cells (e.g., IC50 9.9 µM in AGS gastric cancer cells) .

Enzyme Inhibition

- Pyrimidine derivatives like Compound B and Compound D are often evaluated as thymidine phosphorylase (TP) or kinase inhibitors. For example, dihydropyrimidone derivatives in showed TP inhibition, suggesting that the target compound’s piperidine group could modulate similar enzymatic interactions .

Structural and Physicochemical Data

Biological Activity

4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy against various diseases, and structural characteristics.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a pyrimidine ring substituted with a fluorophenyl group and a piperidine moiety, which is critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit their biological effects through modulation of various enzymatic activities. For example, the presence of the piperidine ring is known to enhance binding affinity to targets such as protein kinases and acetylcholinesterase (AChE) inhibitors.

Protein Kinase Inhibition

A study highlighted the ability of pyrimidine derivatives to modulate protein kinase activity, which is crucial for regulating cellular functions like proliferation and apoptosis. The compound may inhibit specific kinases involved in cancer progression, thereby reducing tumor growth .

Acetylcholinesterase Inhibition

Another significant action of related compounds is the inhibition of AChE, which is relevant in treating neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50) for similar compounds have been reported in the range of 9.68 μM to 15.8 μM, indicating promising potential for cognitive enhancement or neuroprotection .

Biological Activity Data

| Activity Type | Target | IC50/Activity | Reference |

|---|---|---|---|

| Protein Kinase | Various | Not specified | |

| AChE Inhibition | Acetylcholinesterase | 9.68 μM | |

| Cancer Cell Growth | Hematological cancers | Reduced growth |

Case Studies

- Cancer Treatment : In vitro studies have demonstrated that compounds similar to this compound can significantly reduce the proliferation of hematological cancer cell lines. The mechanisms involve upregulation of pro-apoptotic genes such as p53 and Bax, leading to increased apoptosis in cancer cells .

- Neuropharmacology : The compound's ability to inhibit AChE suggests potential application in treating Alzheimer's disease. The dual-action mechanism (both inhibiting AChE and possibly modulating other neurotransmitter systems) could enhance cognitive function in affected individuals .

Structural Activity Relationship (SAR)

The presence of specific substituents on the pyrimidine and piperidine rings plays a crucial role in determining the biological activity of these compounds. For instance:

- The 3-fluorophenyl group enhances binding affinity due to favorable interactions with target proteins.

- The methyl group at position 6 on the pyrimidine ring may influence lipophilicity and membrane permeability.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(3-Fluorophenyl)-6-methyl-2-(piperidin-3-yl)pyrimidine, and how do reaction conditions influence yield?

A metal-free, high-yield approach under mild conditions is often employed for fluorinated pyrimidines. Key steps include:

- Fluorination : Use potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to introduce fluorine groups .

- Piperidine Coupling : Optimize nucleophilic substitution or Buchwald-Hartwig amination for attaching the piperidin-3-yl group. Adjust reaction time and temperature (e.g., 60–80°C, 12–24 hours) to enhance yield .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product. Typical yields range from 65–85% depending on substituent reactivity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the compound’s structure?

- ¹H/¹³C NMR : Assign peaks based on substituent effects:

- The 3-fluorophenyl group shows deshielded aromatic protons (δ 7.3–7.6 ppm) and a characteristic coupling constant (³JHF ≈ 8–10 Hz) .

- Piperidin-3-yl protons exhibit splitting patterns consistent with axial/equatorial conformers (δ 1.5–3.0 ppm) .

- HRMS : Verify molecular formula via exact mass (e.g., [M+H]⁺ calculated for C₁₆H₁₈FN₃: 272.1512). Discrepancies >2 ppm suggest impurities .

Q. What safety protocols are critical when handling this compound during synthesis?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Waste Disposal : Segregate halogenated waste and transfer to certified facilities for incineration to avoid environmental release .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., DMSO) .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental reactivity data be resolved for this compound?

- Validation Steps :

- Benchmark Calculations : Compare DFT (B3LYP/6-31G*) results with crystallographic data (e.g., bond lengths, angles) to assess accuracy .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, which may explain discrepancies in reaction pathways .

- Kinetic Studies : Use stopped-flow NMR to measure reaction rates under varying conditions, refining computational models .

Q. How does the substitution pattern on the pyrimidine ring influence physicochemical properties?

- 3-Fluorophenyl vs. 4-Fluorophenyl : The meta-fluorine position enhances steric hindrance, reducing solubility in polar solvents (e.g., water solubility drops by ~30% compared to para-substituted analogs) .

- Piperidin-3-yl vs. Piperidin-4-yl : The 3-yl substituent introduces conformational flexibility, lowering melting points by ~20°C due to reduced crystal packing efficiency .

Q. What crystallographic techniques elucidate the compound’s 3D structure and intermolecular interactions?

- X-ray Diffraction : Single-crystal analysis reveals intramolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilizing the pyrimidine-piperidine conformation .

- Hirshfeld Surface Analysis : Quantify C–H⋯π (15–20% contribution) and F⋯H interactions (5–10%) to explain packing motifs .

Q. How is antimicrobial activity assessed for pyrimidine derivatives, and which structural features correlate with efficacy?

- Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli are standard. Derivatives with electron-withdrawing groups (e.g., -F) show 2–4-fold higher activity due to enhanced membrane penetration .

- Structure-Activity Relationships (SAR) :

- Piperidine N-methylation reduces activity by 50%, likely due to decreased basicity and H-bond donor capacity .

- Methyl groups at C6 improve metabolic stability, extending half-life in in vitro models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.